H-L-Photo-Leucine*HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

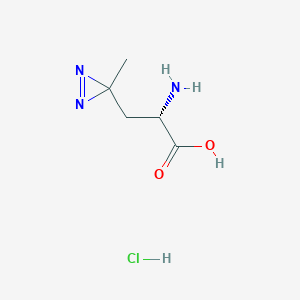

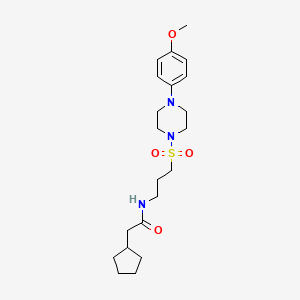

H-L-Photo-Leucine*HCl is a diazirine-containing leucine amino acid and multifunctional photo-crosslinker . It can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Synthesis Analysis

H-L-Photo-Leucine*HCl is used in solution phase peptide synthesis . It is incorporated into peptides or small-molecule probes and tools for photoaffinity labeling .Molecular Structure Analysis

The empirical formula of H-L-Photo-Leucine*HCl is C5H10ClN3O2 . The molecular weight is 179.60 .Chemical Reactions Analysis

Upon UV light irradiation, H-L-Photo-Leucine*HCl forms a covalent bond, allowing for photoaffinity labeling of cellular targets and protein-protein interactions .Physical And Chemical Properties Analysis

H-L-Photo-Leucine*HCl is a solid substance . It is suitable for solution phase peptide synthesis .Wissenschaftliche Forschungsanwendungen

Biochemistry: Photoaffinity Labeling

H-L-Photo-Leucine*HCl: is widely used in biochemistry for photoaffinity labeling of proteins. This process involves the incorporation of the photo-reactive leucine analog into proteins, which upon UV irradiation, forms a covalent bond with adjacent molecules . This technique is crucial for studying protein-protein interactions and enzyme-substrate complexes, providing insights into molecular functions and mechanisms.

Pharmacology: Drug Target Identification

In pharmacology, H-L-Photo-Leucine*HCl serves as a tool for identifying drug targets. By incorporating it into pharmacological agents, researchers can use UV light to trigger cross-linking with target proteins, helping to elucidate the mechanisms of action of drugs and identify potential off-target effects .

Molecular Biology: Studying Protein Interactions

Molecular biologists utilize H-L-Photo-Leucine*HCl to study protein interactions within cells. The incorporation of this amino acid into proteins allows for the identification of protein-protein interactions in their native cellular environment, which is pivotal for understanding cellular processes and signaling pathways .

Agriculture: Enhancing Nutrient Delivery

In agriculture, while not directly applied, the principles of H-L-Photo-Leucine*HCl ’s reactivity are used to design better delivery systems for nutrients. Photo-crosslinking can help in creating more stable nutrient complexes that release slowly, improving the efficiency of fertilizers .

Medicine: Protein Conjugation for Therapeutics

H-L-Photo-Leucine*HCl: is instrumental in medicine for the development of protein-based therapeutics. It enables the conjugation of proteins with other molecules, which is essential for creating targeted therapies that can home in on specific cells or tissues .

Environmental Science: Tracking Pollutants

Environmental scientists can use H-L-Photo-Leucine*HCl analogs to track the movement and interaction of pollutants. By tagging pollutants with photo-reactive probes, it’s possible to study their distribution and impact on the environment .

Chemical Proteomics: Mapping Protein Networks

H-L-Photo-Leucine*HCl: plays a role in chemical proteomics, where it’s used to map out protein networks within cells. This helps in understanding the complex interactions and functions of proteins, which is vital for both basic research and the development of new treatments .

Synthetic Biology: Engineering Proteins

In synthetic biology, H-L-Photo-Leucine*HCl is used to engineer proteins with novel properties. By incorporating photo-reactive amino acids, scientists can create proteins that can be controlled with light, opening up new possibilities for controlling biological systems .

Wirkmechanismus

Target of Action

H-L-Photo-Leucine*HCl is a diazirine-containing leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), H-L-Photo-Leucine*HCl forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, enabling the study of protein-protein interactions and cellular mechanisms .

Biochemical Pathways

H-L-Photo-Leucine*HCl affects the biochemical pathways involving the target proteins. The exact pathways affected would depend on the specific proteins being targeted. The compound’s ability to form covalent bonds upon UV light irradiation allows it to provide unique short-distance information on the structural core regions of proteins . This can help in understanding the function of these proteins and their role in various biochemical pathways.

Result of Action

The result of H-L-Photo-Leucine*HCl’s action is the formation of a covalent bond with target proteins upon UV light irradiation . This allows for the identification of protein-protein interactions in living cells . The compound’s action can help accelerate drug discovery research by probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of H-L-Photo-Leucine*HCl is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) for its photoaffinity labeling action . Additionally, it is recommended to store the compound in a cool, dry area protected from environmental extremes . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

H-L-Photo-Leucine*HCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

Relevant Papers Several papers have been published on the use of H-L-Photo-Leucine*HCl. These include studies on the high-yield production of photo-leucine-labeled proteins , the use of photo-leucine for UV-cross-linking mass spectrometry , and the development of an efficient peptide-based photoaffinity cross-linking reaction .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNFORQFTSETKL-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-L-Photo-Leucine*HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)

![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)

![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)

![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)